ML-365 is a bis-amide TASK-1 potassium channel blocker (IC50 = 16 nM). It is selective for TASK-1 over TASK-3 channels in a QPatch assay (IC50 = 990 nM). It also acts as an antagonist of the metabotropic glutamate receptor mGluR5 (IC50 = 1.35 μM). ML 365 acts as a potent and selective ASK-1 potassium channel blocker used in the regulation of cell membrane potential. This activity further modulates cell immune response, hormone changes, and neuronal function leading to various applications. ML365 is a potent and selective K2P3.1 TASK-1 channel blocker. ML365 blocks TASK1 channels in both the thallium influx fluorescent assay (IC50 = 4 nM) and an automated electrophysiology assay (IC50 = 16 nM). Based on potency differences, it possesses more than 60-fold selectivity for inhibition of TASK1 over a closely-related, two-pore domain potassium channel, TASK3. ML365 displays little or no inhibition at 30 μM of more distantly related potassium channels, Kir2.1, potassium voltage-gated channel, KQT-like subfamily, member 2 (KCNQ2), and human ether-a go-go-related gene (hERG). Based on these criteria, ML365 is a best-in-class probe and is a useful pharmacological probe for in vitro studies of TASK1 function and in further studies aimed at developing therapeutic intervention.
Mechanism of Action
Epilepsy Research:
Understanding Seizure Mechanisms: Researchers have used ML365 to study the role of TASK-1 channels in epilepsy. Studies in chronically epileptic rats demonstrated that ML365 could reduce seizure duration, suggesting that TASK-1 channels contribute to seizure activity. [, ]
Improving Drug Responsiveness: In cases where traditional antiepileptic drugs like levetiracetam (LEV) and perampanel (PER) were ineffective, co-treatment with ML365 improved seizure control, highlighting the potential of targeting TASK-1 channels to enhance the efficacy of existing treatments. [, ]
Cardiovascular Research:
Diabetic Myocardial Injury: Research using a rat model of diabetes revealed that ML365 could modulate the activity of TASK-1 channels in cardiac cells. [] This finding suggests a potential role for TASK-1 channels in diabetic heart complications, although further research is needed.
Pulmonary Arterial Hypertension: Studies exploring the genetic basis of pulmonary arterial hypertension (PAH) identified mutations in the KCNK3 gene (encoding TASK-1) that lead to channel dysfunction. [] ML365 was used to investigate the impact of these mutations on channel activity and demonstrated the potential for pharmacological modulation of TASK-1 channels in PAH. []
Respiratory Control:
Carotid Body Function: ML365 has been employed to investigate the role of TASK-1 channels in the carotid body, a sensory organ responsible for detecting changes in blood oxygen levels. [] By inhibiting TASK-1 channels in isolated rat cells, ML365 elicited calcium signaling responses similar to those observed during hypoxia, suggesting that TASK-1 channels play a role in oxygen sensing. []
Applications
Inflammatory Responses: Although specific details are limited in the provided literature, studies suggest that ML365 may have anti-inflammatory effects. [, ] It has been shown to inhibit NLRP3 inflammasome activation, a key component of the inflammatory response, potentially through its action on TASK-1 and TWIK2 channels. []
Postoperative Cognitive Impairment: Preliminary research suggests that ML365 may have protective effects against postoperative cognitive impairment, potentially by modulating neuroinflammation. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MI-503 is used in the pharmacological inhibition of menin-MLL interaction that blocks progression of MLL leukemia in vivo. MI-503 is a potent and selective Menin-MLL inhibitor with IC50 = 14.7 nM. MI-503 shows antitumor activity in in vitro and in vivo models of HCC and reveals the potential mechanism of menin contribution to HCC. Treatment with MI-503 selectively kills various HCC cell lines and this effect is significantly enhanced by a combination of MI-503 with sorafenib, the standard-of-care therapy for HCC.
MI-63 is an azaspiro compound resulting from the formal fusion of position 3 of 6-chloro-oxindole with position 3 of (2R,3SS5S)-3-(3-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-N-[2-(morpholin-4-yl)ethyl]pyrrolidine-2-carboxamide. It is a potent inhibitor of the MDM2-p53 interaction. It has a role as an apoptosis inducer. It is an azaspiro compound, a member of morpholines, a member of oxindoles, a member of pyrrolidines, a member of monochlorobenzenes, a member of monofluorobenzenes and a secondary carboxamide.
The protein p53, often called the ‘guardian of the genome,’ is a transcription factor that is activated in response to cellular stress (low oxygen levels, heat shock, DNA damage, etc.) and acts to prevent further proliferation of the stressed cell by promoting cell cycle arrest or apoptosis. Its role as a tumor suppressor is evident by the observation that approximately 50% of human tumors have mutated or non-functional p53. Mdm2, a key negative regulator of p53, which is over-expressed in many human tumors, functions by binding to and targeting p53 for proteasomal degradation. MI-77301 binds to MDM2 with a Ki value of 0.88 nM and blocks the MDM2-p53 interaction. It activates wild-type p53 in vitro and in xenograft tumor tissue of leukemia and solid tumors, leading to p53-dependent cell cycle arrest and/or apoptosis. In an SJSA-1 xenograft model of osteosarcoma, a single dose of 200 mg/kg MI-77301 induces complete tumor regression in mice by upregulating the pro-apoptotic protein PUMA. MI-77301, also known as SAR405838, is a MDM2 inhibitor. MI-77301 binds to MDM2 with a Ki value of 0.88 nM and blocks the MDM2-p53 interaction. It activates wild-type p53 in vitro and in xenograft tumor tissue of leukemia and solid tumors, leading to p53-dependent cell cycle arrest and/or apoptosis.
Mibampator, also known as LY-451395, is an AMPA receptor potentiator under development for agitation/aggression in Alzheimer's disease. Patients treated with LY451395 did not show a statistically significant separation from patients taking placebo on the Alzheimer's Disease Assessment Scale-Cognitive Subscale, the primary outcome measure.
MI-888 is a potent MDM2 inhibitor (Ki = 0.44 nM) with a superior pharmacokinetic profile and enhanced in vivo efficacy. MI-888 is capable of achieving rapid, complete, and durable tumor regression in two types of xenograft models of human cancer with oral administration and represents the most potent and efficacious MDM2 inhibitor reported to date.
Mibolerone is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence. Mibolerone is an androgen that is nalandrone carrying two methyl substituents at positions 7alpha and 17. It has a role as an anabolic agent and an androgen. It is a 17beta-hydroxy steroid and a 3-oxo-Delta(4) steroid. It derives from a hydride of an estrane. Mibolerone is a potent anabolic steroid which is both higher affinity and more selective for the androgen receptor than metribolone.
Mianserin is a dibenzoazepine (specifically 1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine) methyl-substituted on N-2. Closely related to (and now mostly superseded by) the tetracyclic antidepressant mirtazapinean, it is an atypical antidepressant used in the treatment of depression throughout Europe and elsewhere. It has a role as an antidepressant, a histamine agonist, a sedative, an alpha-adrenergic antagonist, an adrenergic uptake inhibitor, a serotonergic antagonist, a H1-receptor antagonist and an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor. Mianserin, also known as tolvon or lerivon, belongs to the class of organic compounds known as dibenzazepines. Dibenzazepines are compounds with two benzene rings connected by an azepine ring. Azepine is an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. Mianserin is a drug which is used for the treatment of depression. Mianserin is considered to be a practically insoluble (in water) and relatively neutral molecule. Mianserin has been detected in multiple biofluids, such as urine and blood. Within the cell, mianserin is primarily located in the membrane (predicted from logP). A tetracyclic compound with antidepressant effects. Mianserin was previously available internationally, however in most markets it has been phased out in favour of [mirtazapine].